Lincomycin 2,7-Dipalmitate-d62 is a derivative of lincomycin, a lincosamide antibiotic known for its effectiveness against various Gram-positive bacteria. This compound is characterized by the addition of two palmitate ester groups at the 2 and 7 positions of the lincomycin structure, which enhances its lipophilicity. The presence of deuterium atoms in its molecular structure allows for isotopic labeling, making it useful in proteomics research and metabolic studies. The molecular formula for Lincomycin 2,7-Dipalmitate-d62 is with a molecular weight of approximately 945.74 g/mol .
Lincomycin 2,7-Dipalmitate-d62 is synthesized from lincomycin and palmitic acid through esterification reactions, typically requiring a catalyst and controlled conditions. It falls under the category of stable isotope-labeled compounds, which are essential in various scientific applications, particularly in the fields of biochemistry and pharmacology .
The synthesis of Lincomycin 2,7-Dipalmitate-d62 primarily involves the esterification of lincomycin with palmitic acid. This reaction can be catalyzed by various acids or bases under specific temperature and pressure conditions to achieve optimal yields. The incorporation of deuterium is accomplished using deuterated reagents during the synthesis process. Commonly used reagents include palmitoyl chloride for esterification and deuterated solvents to facilitate isotopic labeling.
In industrial settings, the synthesis follows similar routes but on a larger scale, employing high-purity reagents and advanced purification techniques to ensure the compound's purity and consistency. Quality control measures are critical in this process to meet regulatory standards for pharmaceutical compounds .
The chemical structure of Lincomycin 2,7-Dipalmitate-d62 can be represented using various notations:
This compound's structure is characterized by its dual palmitate ester groups that contribute to its increased lipophilicity compared to other lincomycin derivatives.
Lincomycin 2,7-Dipalmitate-d62 participates in several types of chemical reactions:
For oxidation reactions, common oxidizing agents include hydrogen peroxide and potassium permanganate. Reduction can be facilitated using sodium borohydride or lithium aluminum hydride. Substitution reactions may involve various nucleophiles or electrophiles depending on the desired outcome .
Lincomycin 2,7-Dipalmitate-d62 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds specifically to the 50S subunit of the bacterial ribosome, preventing peptide bond formation during translation. This mechanism is akin to that of other lincosamide antibiotics and contributes to its effectiveness against a range of bacterial pathogens .
Lincomycin 2,7-Dipalmitate-d62 is typically presented as a neat compound at room temperature. Its physical properties include:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments leading to the release of palmitic acid and lincomycin. Its lipophilic characteristics enhance membrane penetration which may improve its antibacterial efficacy compared to less lipophilic derivatives .
Lincomycin 2,7-Dipalmitate-d62 has diverse applications in scientific research:
Lincomycin 2,7-Dipalmitate-d62 represents a structurally specialized deuterated derivative of the naturally occurring lincosamide antibiotic lincomycin. Its systematic IUPAC name, [(2R,3S,5R,6R)-6-[(1R,2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, precisely defines its stereochemical configuration and deuteration pattern [2] [3]. The compound is identified by the product code TRC-L466332 and carries the molecular formula C₅₀D₆₂H₃₂N₂O₈S, with a molecular weight of 945.737 g/mol [2] [3] [7].
The structural architecture of this derivative features two palmitic acid chains (C₁₆ fatty acids) esterified to the lincomycin core: one at the 2-hydroxy group of the methylthiolincosamide (MTL) sugar moiety and the other at the 7-hydroxy position of the hygric acid-derived moiety. The defining characteristic lies in the complete deuteration of both palmitate chains – specifically, 62 deuterium atoms (d62) replace all hydrogen atoms in the aliphatic portions of the fatty acyl groups [2] [3]. This deuteration occurs at the methylene (CD₂) and terminal methyl (CD₃) groups throughout the two C16 chains, rendering them chemically inert at these positions while preserving the core biological activity associated with the lincomycin scaffold. The stereochemistry of the parent lincomycin molecule is retained, including the critical (R) configuration at the sugar attachment site and the trans geometry of the proline-derived ring [2] [7].
Property | Specification |
---|---|
Molecular Formula | C₅₀D₆₂H₃₂N₂O₈S |
Molecular Weight | 945.737 g/mol |
Deuteration Sites | 62 Deuterium atoms distributed across both hexadecanoyl (palmitate) chains (positions 2-16 on each chain) |
Deuteration Pattern | All aliphatic hydrogens replaced by deuterium (CD₃-(CD₂)₁₄-C(=O)O- ) |
Esterification Sites | Position 2 (Sugar moiety hydroxyl) and Position 7 (Amino acid moiety hydroxyl) |
Stereochemistry | Retains (2R,3S,5R,6R) sugar and (1R,2R,4S) proline-derived moiety configuration of parent lincomycin [7] |
SIL Type | Deuterium (D) |
Product Format | Neat |
This specific deuteration pattern significantly alters the physicochemical properties of the palmitate chains compared to their protonated counterparts. The increased mass reduces vibrational frequencies (C-D vs C-H bonds) and enhances metabolic stability at the ester linkages, crucial for tracer studies in pharmacokinetic and metabolic research [2] [5]. The retention of the lincomycin core structure ensures interaction with the bacterial ribosome's 23S rRNA subunit, maintaining relevance as a probe for studying the mechanism of action and resistance pathways of lincosamide antibiotics [1] [6]. Its primary application lies as an internal standard in mass spectrometry due to the predictable mass shift (+62 Da) imparted by deuterium, enabling precise quantification of non-deuterated lincomycin dipalmitate and related esters in complex biological matrices without chromatographic separation issues [2] [3] [5].
The development of lincomycin derivatives is intrinsically linked to the discovery and limitations of the parent compound, lincomycin, first isolated in 1962 from Streptomyces lincolnensis found in a soil sample from Lincoln, Nebraska [1] [6] [8]. Lincomycin represented a novel structural class of antibiotics – the lincosamides – characterized by a hybrid structure featuring an amino acid (trans-L-4-n-propylhygric acid) linked via an amide bond to a sulfur-containing octose sugar (methylthiolincosamide, MTL) [1] [8]. Its mechanism of action, binding to the 23S rRNA of the 50S ribosomal subunit near the peptidyl transferase center, inhibited bacterial protein synthesis, particularly against Gram-positive pathogens [6] [8]. However, lincomycin exhibited drawbacks, including moderate potency, variable oral bioavailability, and the rapid emergence of resistance mediated by ribosomal methylation (erm genes) or enzymatic inactivation [4] [6].
This spurred intensive efforts in semi-synthetic chemistry to improve the lincosamide scaffold. The pivotal breakthrough came with the development of clindamycin (7(S)-chloro-7-deoxylincomycin) [4] [6] [8]. Synthesized by selectively replacing the 7(R)-hydroxyl group of lincomycin with chlorine using reagents like thionyl chloride or triphenylphosphine in acetonitrile, clindamycin exhibited a crucial inversion of configuration at C7 [4] [8]. This structural modification yielded dramatic improvements: significantly enhanced antibacterial potency (often 4-16 fold greater than lincomycin against key pathogens like S. aureus and S. pneumoniae), superior oral absorption, and a broader spectrum encompassing many anaerobes [4] [6]. Clindamycin largely superseded lincomycin in clinical practice for systemic infections by the early 1970s due to these superior pharmacological properties [4] [8].
Compound | Structural Modification | Key Advantages/Research Applications | Limitations/Notes |
---|---|---|---|
Lincomycin (Natural) | Parent structure: Hygric acid + MTL sugar [1] [8] | Novel mechanism of action; Active against Gram-positive cocci; Reserve antibiotic for penicillin-allergic | Moderate potency; Variable oral absorption; Susceptible to common resistance mechanisms |
Clindamycin (Semi-syn) | 7(S)-Chloro substitution replacing 7(R)-OH with inversion of configuration [4] [8] | 4-16x ↑ potency vs lincomycin; ↑ Oral absorption; Broader spectrum (incl. anaerobes); Clinical standard | Risk of C. difficile colitis; Resistance via erm methylation still prevalent |
Lincomycin Esters | Esterification of hydroxyl groups (e.g., 2-OH, 7-OH) with fatty acids | ↑ Lipophilicity; Potential for prolonged release; Depot formulations; Prodrugs [2] [5] | Often require metabolic activation; Variable in vivo hydrolysis |
Lincomycin 2,7-Dipalmitate-d62 | Esterification at 2-OH & 7-OH with perdeuterated palmitic acid (C₁₆:₀-d₃₁) chains [2] [3] | MS internal standard; Metabolic tracer (↑ stability C-D bonds); Probing esterase metabolism; Lipid dynamics | Research tool, not therapeutic; Synthetically complex/costly; Specific detection needed |
The exploration of ester derivatives like lincomycin palmitate and ultimately Lincomycin 2,7-Dipalmitate-d62 represents a distinct branch of analogue development focused on modifying physicochemical properties rather than intrinsic ribosomal binding affinity. Esterification of the polar hydroxyl groups (particularly the 2-OH of the MTL sugar and the 7-OH of the hygric acid moiety) with long-chain fatty acids like palmitate dramatically increases lipophilicity [2] [5]. This modification served purposes such as enabling the formulation of prodrugs (designed for hydrolysis in vivo to release active lincomycin) or creating depot formulations for prolonged release. The rationale for synthesizing the deuterated version, specifically Lincomycin 2,7-Dipalmitate-d62, emerged from the demands of modern analytical chemistry and metabolic research. The deuterium atoms (D) act as stable isotopic labels, creating a distinct mass signature detectable by mass spectrometry (MS) [2] [3] [5]. This allows the deuterated ester to serve as a perfect internal standard for the precise quantification of its non-deuterated counterpart (or metabolites) in complex biological samples (plasma, tissues) via LC-MS/MS, compensating for variations in extraction efficiency and instrument response. Furthermore, the kinetic isotope effect (KIE) associated with C-D bonds (stronger and slower to cleave than C-H bonds) provides a tool for probing the enzymatic hydrolysis pathways (esterase activity) responsible for liberating the parent antibiotic from the prodrug form and studying its integration into lipid membranes and cellular compartments [2] [7]. Therefore, Lincomycin 2,7-Dipalmitate-d62 exemplifies the evolution from purely therapeutic analogues to sophisticated research tools enabling mechanistic and pharmacokinetic studies at a molecular level, building upon the foundational lincosamide structure discovered over six decades ago.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4